

Methyl 5-hexynoate chemical properties and structure

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Compound of Interest

Compound Name: Methyl 5-hexynoate

Cat. No.: B109056

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An In-depth Technical Guide to Methyl 5-hexynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for **methyl 5-hexynoate**, a valuable intermediate in organic synthesis.

Chemical Properties and Structure

Methyl 5-hexynoate is a colorless to pale yellow liquid.^[1] It is characterized by the presence of a terminal alkyne and a methyl ester functional group.^[2] This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules.^{[2][3]}

Structural Information

- IUPAC Name: methyl hex-5-ynoate^[4]
- Synonyms: **Methyl 5-hexynoate**, 5-Hexynoic acid, methyl ester^[4]
- Molecular Formula: C₇H₁₀O₂^{[5][6]}

- Molecular Weight: 126.15 g/mol [5][6]
- CAS Number: 77758-51-1[6][7]
- SMILES: C#CCCCC(OC)=O[5]
- InChI Key: LZULAZTXJLWELL-UHFFFAOYSA-N[7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **methyl 5-hexynoate**.

Property	Value	Reference(s)
Appearance	Colorless to Yellow to Orange clear liquid	
Boiling Point	100 °C/70 mmHg	
Boiling Point	60-62 °C (10 mmHg)	[7]
Boiling Point	60 °C	[1]
Density	0.97 g/cm ³ (at 20/20 °C)	
Density	0.960±0.06 g/cm ³ (Predicted)	[2][8]
Refractive Index	1.434	[1][2][7]
Solubility	Soluble in chloroform and methanol (slightly)	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl 5-hexynoate**. While detailed spectra are not publicly available, the expected spectral features can be inferred from the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the protons on the carbon chain, and the methyl ester protons.
- ^{13}C NMR: The carbon NMR spectrum will display unique peaks for the two sp -hybridized carbons of the alkyne, the carbonyl carbon of the ester, the methoxy carbon, and the sp^3 -hybridized carbons of the alkyl chain.[\[4\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **methyl 5-hexynoate** will exhibit characteristic absorption bands for its functional groups:[\[10\]](#)

Functional Group	Expected Absorption Range (cm^{-1})
$\text{C}\equiv\text{C-H}$ stretch (alkyne)	~ 3300
$\text{C}\equiv\text{C}$ stretch (alkyne)	~ 2100
C=O stretch (ester)	~ 1740
C-O stretch (ester)	1300-1000
$\text{sp}^3 \text{C-H}$ stretch	3000-2850

Mass Spectrometry (MS)

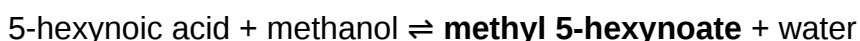
Mass spectrometry data for **methyl 5-hexynoate** is available in the NIST Mass Spectrometry Data Center.[\[4\]](#) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of Methyl 5-hexynoate

A common method for the synthesis of **methyl 5-hexynoate** is the Fischer esterification of 5-hexynoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[\[11\]](#)[\[12\]](#)

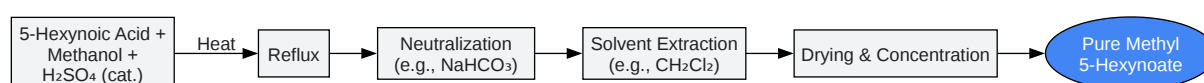
Reaction:



Detailed Methodology:

- **Reaction Setup:** In a round-bottomed flask equipped with a reflux condenser, dissolve 5-hexynoic acid in an excess of methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Workup:** After cooling to room temperature, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
- **Extraction:** Extract the product into an organic solvent like diethyl ether or dichloromethane.
- **Purification:** Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

The following diagram illustrates a generalized workflow for a Fischer esterification.



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Fischer Esterification Workflow

Chemical Structure Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of **methyl 5-hexynoate**.

Structure of **Methyl 5-hexynoate**

Safety Information

Methyl 5-hexynoate is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.^[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the Safety Data Sheet (SDS) before handling any chemical.

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